4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BRD-9424, is a chemical compound with potential therapeutic properties. It belongs to the class of quinolinone derivatives and has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves the inhibition of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound can disrupt these processes and induce cell death in cancer cells. It can also modulate the activity of neurotransmitter receptors in the brain, leading to potential therapeutic effects in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of CK2 activity, induction of apoptosis, disruption of the cell cycle, and modulation of neurotransmitter receptors in the brain. It has also been shown to have potential anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments include its potential therapeutic properties, its specificity for CK2 inhibition, and its relatively simple synthesis method. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful evaluation in preclinical studies.
Future Directions
There are several future directions for research on 4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, including:
1. Further studies on its potential therapeutic effects in the treatment of various diseases, including cancer and neurodegenerative diseases.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Evaluation of its pharmacokinetic and pharmacodynamic properties in preclinical studies.
4. Investigation of its potential toxicity and safety profile in animal models.
5. Screening of other quinolinone derivatives for potential therapeutic properties.
In conclusion, this compound is a promising chemical compound with potential therapeutic properties in various fields. Its mechanism of action involves the inhibition of CK2, which plays a crucial role in various cellular processes. Further research is needed to fully understand its potential applications and limitations.
Scientific Research Applications
4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been the subject of scientific research due to its potential applications in various fields, including cancer research, neuroscience, and drug discovery. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-22-15-5-4-10(19)6-13(15)11-8-18(21)20-14-9-17(24-3)16(23-2)7-12(11)14/h4-7,9,11H,8H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLHQDKFCKVOOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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